5-(3-Chlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
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Overview
Description
5-(3-Chlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the benzoxazine ring: This step might involve the cyclization of an o-aminophenol with formaldehyde and an appropriate amine.
Coupling of the two rings: The final step would involve the coupling of the pyrazole and benzoxazine rings, possibly through a condensation reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pyrazole ring with a benzoxazine ring, potentially imparting unique chemical and biological properties.
Properties
CAS No. |
303060-02-8 |
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Molecular Formula |
C26H19ClN2O |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H19ClN2O/c27-21-9-5-8-20(15-21)26-29-24(22-10-3-4-11-25(22)30-26)16-23(28-29)19-13-12-17-6-1-2-7-18(17)14-19/h1-15,24,26H,16H2 |
InChI Key |
GAEHUSRNWGAWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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